2,3,4,5-Tetracaffeoyl-D-glucaric acid
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Overview
Description
2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a derivative of caffeoyl-D-glucaric acid, isolated from the genus Gnaphalium . It is a polyphenolic compound with a molecular formula of C42H34O20 and a molecular weight of 858.71 g/mol . This compound is known for its potential biological activities and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid can be synthesized through the esterification of D-glucaric acid with caffeic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as plants of the genus Gnaphalium . The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
2,3,4,5-Tetracaffeoyl-D-Glucaric acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
2,3,4,5-Tetracaffeoyl-D-Glucaric acid is unique due to its multiple caffeoyl groups, which enhance its biological activity compared to other similar compounds. Some similar compounds include:
Chlorogenic Acid: A mono-caffeoyl derivative with antioxidant properties.
Cynarin: A di-caffeoyl derivative known for its hepatoprotective effects.
Isochlorogenic Acid: A tri-caffeoyl derivative with similar antioxidant activities.
Properties
Molecular Formula |
C42H34O20 |
---|---|
Molecular Weight |
858.7 g/mol |
IUPAC Name |
2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+ |
InChI Key |
AKBQIUPJJGKPLY-KYHVQOAOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)C(OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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